molecular formula C29H30N4O2 B2626219 N-phenethyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-76-3

N-phenethyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2626219
M. Wt: 466.585
InChI Key: QRSFYVFHMSOHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as PPN or 25B-NBOMe, is a research chemical that belongs to the phenethylamine and psychedelic drug classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. PPN is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics.

Scientific Research Applications

Molecular Structure and Coordination

The spatial orientations of amide derivatives, including compounds related to the specified chemical, play a crucial role in anion coordination. For instance, some derivatives exhibit tweezer-like geometry and form structures through weak interactions, contributing to the understanding of molecular self-assembly mechanisms (Kalita & Baruah, 2010).

Structural Aspects of Amide Derivatives

Research on amide-containing isoquinoline derivatives has shed light on their structural aspects and properties. These studies reveal how different treatments with mineral acids affect the formation of gels or crystalline solids and highlight the potential of these compounds in the development of new materials with specific optical properties (Karmakar et al., 2007).

Biological Evaluation for Medical Applications

Several derivatives have been synthesized and evaluated for their positive inotropic activity, showing potential therapeutic applications. For example, some compounds have demonstrated favorable activity compared to standard drugs, indicating their potential in medical research and drug development (Zhang et al., 2008).

Antiproliferative Activities

Certain derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds exhibit significant activity, especially against nasopharyngeal carcinoma cells, suggesting their potential as anticancer agents (Chen et al., 2013).

Antimicrobial Activity

Research on fluoroquinolone derivatives, including those with a substituted N-(phenethyl)piperazine moiety, has demonstrated their antimicrobial activity against both Gram-positive and Gram-negative microorganisms. This highlights the potential of these compounds in developing new antibiotics (Foroumadi et al., 2006).

properties

IUPAC Name

N-(2-phenylethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c34-28(30-17-16-23-8-3-1-4-9-23)22-35-26-13-7-10-24-14-15-27(31-29(24)26)33-20-18-32(19-21-33)25-11-5-2-6-12-25/h1-15H,16-22H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSFYVFHMSOHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

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